Tasosartan

Catalog No.
S544599
CAS No.
145733-36-4
M.F
C23H21N7O
M. Wt
411.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tasosartan

CAS Number

145733-36-4

Product Name

Tasosartan

IUPAC Name

2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29)

InChI Key

ADXGNEYLLLSOAR-UHFFFAOYSA-N

SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Solubility

Soluble in DMSO, not in water

Synonyms

5,8-dihydro-2,4-dimethyl-8-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrido(2,3-d)pyrimidin-7(6H)-one, ANA 756, ANA-756, ANA756, taso-sartan, tasosartan

Canonical SMILES

CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Description

The exact mass of the compound Tasosartan is 411.1808 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3

Exact Mass

411.1808

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48G92V856H

Drug Indication

Tasosartan is infrequently in the treatment of hypertension and heart failure.

Pharmacology

By blocking the angiotensin II (AT1) receptor, the drug ultimately causes vasodilation, reduced secretion of vasopressin (ADH), reduced production and secretion of aldosterone, amongst other actions leading to the combined effect of a reduction of blood pressure.

MeSH Pharmacological Classification

Angiotensin II Type 1 Receptor Blockers

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09C - Angiotensin ii receptor blockers (arbs), plain
C09CA - Angiotensin ii receptor blockers (arbs), plain
C09CA05 - Tasosartan

Mechanism of Action

Tasosartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Other CAS

145733-36-4

Wikipedia

Tasosartan

Dates

Modify: 2023-08-15
1: Korkes H, Oliveira LG, Berlinck L, Borges AF, Goes FS, Watanabe S, Landman C, Sass N. PP138. Human fetal malformations associated with the use of angiotensin II receptor antagonist. Pregnancy Hypertens. 2012 Jul;2(3):314-5. doi: 10.1016/j.preghy.2012.04.249. Epub 2012 Jun 13. PubMed PMID: 26105460.
2: Elokdah HM, Friedrichs GS, Chai SY, Harrison BL, Primeau J, Chlenov M, Crandall DL. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects. Bioorg Med Chem Lett. 2002 Aug 5;12(15):1967-71. PubMed PMID: 12113820.
3: Unger T. Pharmacology of AT1-receptor blockers. Blood Press Suppl. 2001;(3):5-10. Review. PubMed PMID: 11683476.
4: Maillard MP, Rossat J, Brunner HR, Burnier M. Tasosartan, enoltasosartan, and angiotensin II receptor blockade: the confounding role of protein binding. J Pharmacol Exp Ther. 2000 Nov;295(2):649-54. PubMed PMID: 11046101.
5: Viigimaa M, Allikmets K, Parik T, Skards J, Franken A, Häss G. Tasosartan and hydroclorothiazide as combination therapy in the treatment of severe essential hypertension: comparison with enalapril. Tasosartan Study Group. Cardiovasc Drugs Ther. 2000 Aug;14(4):447-9. PubMed PMID: 10999653.
6: Dina R, Jafari M. Angiotensin II-receptor antagonists: an overview. Am J Health Syst Pharm. 2000 Jul 1;57(13):1231-41. Review. Erratum in: Am J Health Syst Pharm 2001 May 15;58(10):864. Am J Health Syst Pharm 2000 Nov 15;57(22):2036. PubMed PMID: 10902066.
7: Andrawis NS, Battle MM, Klamerus KJ, Burghart PH, Neefe L, Weinryb I, Mayer P, Abernethy DR. A pharmacokinetic and pharmacodynamic study of the potential drug interaction between tasosartan and atenolol in patients with stage 1 and 2 essential hypertension. J Clin Pharmacol. 2000 Mar;40(3):231-41. PubMed PMID: 10709151.
8: Hines J, Fluharty SJ, Sakai RR. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling. Eur J Pharmacol. 1999 Nov 12;384(1):81-9. PubMed PMID: 10611423.
9: Timmermans PB. Pharmacological properties of angiotensin II receptor antagonists. Can J Cardiol. 1999 Nov;15 Suppl F:26F-8F. Review. PubMed PMID: 10579749.
10: Timmermans PB. Angiotensin II receptor antagonists: an emerging new class of cardiovascular therapeutics. Hypertens Res. 1999 Jul;22(2):147-53. Review. PubMed PMID: 10487332.
11: Rhéaume C, Waib PH, Lacourcière Y, Cléroux J. Effects of angiotensin antagonism with tasosartan on regional and systemic haemodynamics in hypertensive patients. J Hypertens. 1998 Dec;16(12 Pt 2):2085-9. PubMed PMID: 9886901.
12: Neutel JM, Buckalew V, Chrysant SG, Mroczek WJ, Ruff DA, Weber M. Efficacy and tolerability of tasosartan, a novel angiotensin II receptor blocker: results from a 10-week, double-blind, placebo-controlled, dose-titration study. Tasosartan Investigators Group. Am Heart J. 1999 Jan;137(1):118-25. PubMed PMID: 9878944.
13: Ellingboe JW, Collini MD, Quagliato D, Chen J, Antane M, Schmid J, Hartupee D, White V, Park CH, Tanikella T, Bagli JF. Metabolites of the angiotensin II antagonist tasosartan: the importance of a second acidic group. J Med Chem. 1998 Oct 22;41(22):4251-60. PubMed PMID: 9784100.
14: Lacourcière Y, Pool JL, Svetkey L, Gradman AH, Larochelle P, de Champlain J, Smith WB. A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial of four doses of tasosartan in patients with essential hypertension. Tasosartan Investigator's Group. Am J Hypertens. 1998 Apr;11(4 Pt 1):454-61. PubMed PMID: 9607384.
15: Brunner HR. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations. Am J Hypertens. 1997 Dec;10(12 Pt 2):311S-317S. Review. PubMed PMID: 9438775.
16: Ellingboe JW, Antane M, Nguyen TT, Collini MD, Antane S, Bender R, Hartupee D, White V, McCallum J, Park CH, et al. Pyrido[2,3-d]pyrimidine angiotensin II antagonists. J Med Chem. 1994 Feb 18;37(4):542-50. PubMed PMID: 8120871.

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